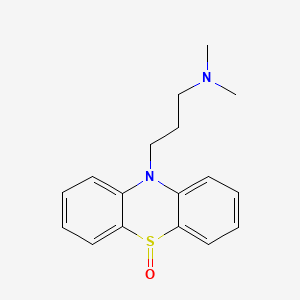
普罗麦嗪亚砜
描述
Promazine Sulfoxide is a metabolite of Chlorpromazine and an impurity of Promazine. Both Chlorpromazine and Promazine are antipsychotic drugs.
A metabolite of Chlorpromazine. Chlorpromazine is an antipsychotic medication. It can be used to treat psychotic disorders such as schizophrenia.
科学研究应用
毒理学和过量效应
普罗麦嗪亚砜与过量服用后的毒性有关。在一项对 156 例因单一物质急性口服过量服用普罗麦嗪而住院的患者进行的回顾性研究中,报告了 3 例:
定量方法
研究人员提出了一种同时定量盐酸普罗麦嗪及其亚砜衍生物的方法。衍生紫外分光光度法允许在亚砜存在下定量盐酸普罗麦嗪,反之亦然。建立了数学参数以生成这些分析物的衍生光谱 {svg_2}。 亚砜的定量特别涉及应用基于 342-344 nm 处振幅测量的三阶导数光谱 {svg_3}.
控制药物输送系统
普罗麦嗪亚砜可能在控制药物输送系统中找到应用。特别是局部药物输送,提供了诸如防止血浆浓度变化、胃 pH 值改变和肝脏首过代谢等优点。 与口服和注射给药相比,局部系统可以提高药物疗效并最大限度地减少全身副作用 {svg_4}.
作用机制
Target of Action
Promazine Sulfoxide, also known as N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, primarily targets dopamine receptors in the brain . It is an antagonist at types 1, 2, and 4 dopamine receptors, 5-HT receptor types 2A and 2C, muscarinic receptors 1 through 5, alpha(1)-receptors, and histamine H1-receptors . These receptors play a crucial role in transmitting signals between brain cells .
Mode of Action
Promazine Sulfoxide acts by blocking a variety of receptors in the brain, particularly dopamine receptors . This blocking action prevents dopamine, a neurotransmitter, from binding to its receptors, thereby inhibiting the transmission of signals between neurons . This results in a reduction in psychomotor agitation .
Biochemical Pathways
The primary metabolic pathway of Promazine Sulfoxide involves N-demethylation , which is the most thermodynamically and kinetically feasible pathway . This process leads to the formation of mono-N-desmethylchlorpromazine, which can undergo further demethylation to form di-N-desmethylchlorpromazine . Additionally, Promazine Sulfoxide can undergo 5-sulfoxidation .
Pharmacokinetics
Promazine Sulfoxide exhibits multicompartmental pharmacokinetics . The elimination half-life ranges from 5.16 to 8.88 hours . The systemic clearance is somewhat less variable, with a value of 76.6 l·h −1 . The compound’s bioavailability is very low (4–38%) and dose-dependent, with high within-subject and between-subject variances .
Result of Action
The molecular and cellular effects of Promazine Sulfoxide’s action primarily involve the reduction of psychomotor agitation . By blocking dopamine receptors, the compound inhib
生物活性
N,N-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, also known as a derivative of promazine, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H20N2OS
- Molecular Weight : 284.4 g/mol
The structure includes a phenothiazine moiety, which is known for its role in antipsychotic medications. Its chemical structure can be represented as follows:
N,N-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine exhibits biological activity primarily through its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors.
Key Mechanisms Include:
- Dopamine Receptor Antagonism : The compound acts as an antagonist at D2 dopamine receptors, which is a common mechanism among antipsychotic agents.
- Serotonin Receptor Modulation : It may also interact with 5-HT2A serotonin receptors, contributing to its effects on mood and anxiety.
- Antioxidant Activity : Some studies suggest that phenothiazine derivatives possess antioxidant properties, which can protect neuronal cells from oxidative stress.
Biological Activity and Therapeutic Applications
Research indicates that N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine may have several therapeutic applications:
- Antipsychotic Effects : Similar to promazine, this compound may be effective in treating schizophrenia and other psychotic disorders.
- Anxiolytic Properties : Its interaction with serotonin receptors suggests potential use in anxiety disorders.
- Neuroprotective Effects : The antioxidant properties may offer protective benefits in neurodegenerative diseases.
Case Studies
Several studies have highlighted the biological activity of compounds related to N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine:
-
Study on Antipsychotic Efficacy :
- A clinical trial involving patients with schizophrenia demonstrated significant reductions in psychotic symptoms when treated with phenothiazine derivatives, including promazine analogs.
-
Neuroprotective Study :
- In vitro studies showed that phenothiazine derivatives could reduce oxidative stress markers in neuronal cell cultures, suggesting potential neuroprotective effects.
Data Table of Biological Activities
属性
IUPAC Name |
N,N-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)12-7-13-19-14-8-3-5-10-16(14)21(20)17-11-6-4-9-15(17)19/h3-6,8-11H,7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHDHDWHIWBNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021656 | |
| Record name | Promazine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-21-4 | |
| Record name | Promazine sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301021656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















